molecular formula C13H10F4N2O B13719158 2-(3,3-Difluoroacetonyl)-4-difluoromethyl-1H-benzo-[B]-1,4-diazepine

2-(3,3-Difluoroacetonyl)-4-difluoromethyl-1H-benzo-[B]-1,4-diazepine

Cat. No.: B13719158
M. Wt: 286.22 g/mol
InChI Key: OJFWSMMNQAVTPL-UHFFFAOYSA-N
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Description

2-(3,3-Difluoroacetonyl)-4-difluoromethyl-1H-benzo-[B]-1,4-diazepine is a synthetic organic compound that belongs to the class of diazepines Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluoroacetonyl)-4-difluoromethyl-1H-benzo-[B]-1,4-diazepine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate ortho-diamine with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of Difluoroacetonyl Group: The difluoroacetonyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzodiazepine core with a difluoroacetonyl halide in the presence of a base such as potassium carbonate.

    Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced through a similar nucleophilic substitution reaction, using a difluoromethyl halide as the reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluoroacetonyl)-4-difluoromethyl-1H-benzo-[B]-1,4-diazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, bases, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3,3-Difluoroacetonyl)-4-difluoromethyl-1H-benzo-[B]-1,4-diazepine has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It may be used in biological studies to investigate its effects on various biological pathways and processes.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoroacetonyl)-4-difluoromethyl-1H-benzo-[B]-1,4-diazepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to modulation of their activity. This can result in changes in cellular signaling pathways, gene expression, and other biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl Compounds: These compounds share similar structural features and may exhibit similar chemical reactivity and biological activity.

    3,3,3-Trifluoropropene Derivatives: These compounds also contain fluorinated groups and may have comparable properties and applications.

Uniqueness

2-(3,3-Difluoroacetonyl)-4-difluoromethyl-1H-benzo-[B]-1,4-diazepine is unique due to the presence of both difluoroacetonyl and difluoromethyl groups, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C13H10F4N2O

Molecular Weight

286.22 g/mol

IUPAC Name

3-[4-(difluoromethyl)-1H-1,5-benzodiazepin-2-yl]-1,1-difluoropropan-2-one

InChI

InChI=1S/C13H10F4N2O/c14-12(15)10-5-7(6-11(20)13(16)17)18-8-3-1-2-4-9(8)19-10/h1-5,12-13,18H,6H2

InChI Key

OJFWSMMNQAVTPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=CC(=N2)C(F)F)CC(=O)C(F)F

Origin of Product

United States

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